molecular formula C15H15ClN2O2 B2899883 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide CAS No. 832739-18-1

3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide

Cat. No.: B2899883
CAS No.: 832739-18-1
M. Wt: 290.75
InChI Key: SZWFWGCQNBTZKE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide typically involves the reaction of 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide is used as an intermediate in the synthesis of other organic compounds. It is also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to investigate its potential as a bioactive molecule. It has been studied for its antimicrobial, antifungal, and anticancer properties .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is being researched for its ability to inhibit specific enzymes and pathways involved in disease processes .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It serves as a precursor for the synthesis of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms and cancer cells. This inhibition results in the suppression of cell growth and proliferation .

Comparison with Similar Compounds

  • 3-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid
  • 3-[(2-Chloro-4-methylphenoxy)methyl]benzohydrazide
  • 4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid

Comparison: Compared to similar compounds, 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide exhibits unique properties due to the specific positioning of the chloro and methyl groups on the phenoxy ring. This unique structure contributes to its distinct reactivity and biological activity .

Properties

IUPAC Name

3-[(4-chloro-2-methylphenoxy)methyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-7-13(16)5-6-14(10)20-9-11-3-2-4-12(8-11)15(19)18-17/h2-8H,9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWFWGCQNBTZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=CC(=CC=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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